molecular formula C18H23N3O2 B587111 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine CAS No. 1246815-17-7

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine

Cat. No.: B587111
CAS No.: 1246815-17-7
M. Wt: 313.401
InChI Key: IFIVKZYOBGPWTH-UHFFFAOYSA-N
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Description

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine is a complex organic compound that features a piperazine ring substituted with a methoxymethoxyphenyl group and a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine typically involves multiple steps:

    Formation of the Methoxymethoxyphenyl Intermediate: This step involves the protection of a phenol group with a methoxymethyl group. The reaction is usually carried out using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Piperazine Substitution: The protected phenol is then reacted with piperazine to form the piperazinyl intermediate. This reaction often requires a solvent like dichloromethane and a catalyst such as triethylamine.

    Formation of the Final Product: The piperazinyl intermediate is then coupled with a benzenamine derivative under conditions that may include the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4: A deuterated analog used in research for its stability and distinct mass spectrometry profile.

    4-[4-[4-(Methoxyphenyl)-1-piperazinyl]benzenamine: Lacks the methoxymethoxy group, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the methoxymethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVKZYOBGPWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The nitro group in 11 (250.8 mg, 0.73 mmol) was reduced in the presence of 10% Pd/C (46.8 mg, 5% mole ratio) and hydrazine monohydrate (365.4 mg, 7.3 mmol) in EtOH (10 mL) at reflux. Once the starting material was fully consumed (about 3.5 h), the reaction mixture was filtered through a Celite pad and concentrated to afford 12 as white amorphous solid (226.5 mg, 99%), which was used directly for the next step without any purification: 1H NMR (400 MHz, CDCl3, δH) 7.07-6.81 (m, 6H), 6.72-6.63 (m, 2H), 5.13 (s, 2H), 3.49 (d, J=1.3 Hz, 3H), 3.46-3.34 (m, 2H), 3.22 (qd, J=7.1, 3.1 Hz, 8H); 13C NMR (100 MHz, CDCl3, δC) 151.53, 146.97, 144.63, 140.64, 119.05, 118.30, 117.51, 116.43, 95.36, 56.10, 51.45, 50.93. MALDI-MS: 314.2 (M+H+), 336.2 (M+Na+).
Name
Quantity
250.8 mg
Type
reactant
Reaction Step One
Quantity
365.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
46.8 mg
Type
catalyst
Reaction Step Four
Name
Yield
99%

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